molecular formula C23H18INO4 B7464837 [2-(4-Iodoanilino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate

[2-(4-Iodoanilino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate

Cat. No. B7464837
M. Wt: 499.3 g/mol
InChI Key: PQSJNPLMBJFSKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-Iodoanilino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of [2-(4-Iodoanilino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate involves its ability to bind to specific enzymes and receptors. It has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, by binding to their active sites. This compound has also been shown to bind to specific receptors, such as G protein-coupled receptors and ion channels, and modulate their activity. The mechanism of action of this compound is complex and is still being studied extensively.
Biochemical and Physiological Effects:
[2-(4-Iodoanilino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory and analgesic effects. In addition, it has been shown to modulate the activity of certain neurotransmitters and improve cognitive function. The biochemical and physiological effects of this compound are still being studied extensively.

Advantages and Limitations for Lab Experiments

[2-(4-Iodoanilino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate has several advantages and limitations for lab experiments. One of the advantages is its ability to inhibit specific enzymes and receptors, making it a valuable tool for studying protein-ligand interactions and drug-receptor binding. However, one of the limitations is its potential toxicity and the need for specific safety precautions when handling this compound. In addition, the synthesis of this compound can be challenging and requires specific reagents and conditions.

Future Directions

There are several future directions for the study of [2-(4-Iodoanilino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate. One direction is the further optimization of the synthesis method for this compound to improve yield and purity. Another direction is the study of its potential as a drug candidate for various diseases, such as cancer and neurodegenerative disorders. In addition, the study of its mechanism of action and biochemical and physiological effects can provide valuable insights into the development of new drugs and therapies. Finally, the study of this compound can lead to the development of new synthetic methodologies and the discovery of new compounds with potential applications in various fields.
Conclusion:
In conclusion, [2-(4-Iodoanilino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. The study of this compound can lead to the development of new drugs and therapies, the discovery of new compounds, and the further understanding of protein-ligand interactions and drug-receptor binding.

Synthesis Methods

The synthesis of [2-(4-Iodoanilino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 4-iodoaniline with ethyl 2-bromo-2-oxoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a catalyst to form the final product. The synthesis method for this compound has been extensively studied and optimized for maximum yield and purity.

Scientific Research Applications

[2-(4-Iodoanilino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate has been used in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been studied for its potential as a drug candidate due to its ability to inhibit specific enzymes and receptors. This compound has also been used in the study of protein-ligand interactions and drug-receptor binding. In addition, it has been used in the development of new synthetic methodologies and as a building block for more complex molecules.

properties

IUPAC Name

[2-(4-iodoanilino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18INO4/c1-15-6-8-16(9-7-15)22(27)19-4-2-3-5-20(19)23(28)29-14-21(26)25-18-12-10-17(24)11-13-18/h2-13H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSJNPLMBJFSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OCC(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Iodoanilino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate

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